3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Fragment-based screening programs require building blocks with multiple orthogonal reactive handles for efficient SAR exploration. 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid solves this challenge by providing both a Suzuki-ready aryl bromide at C3 and a carboxylic acid at C5 for direct amidation-enabling two-dimensional library diversification without protecting group manipulation. • Dual reactivity: Br at C3 for Pd-catalyzed cross-coupling; COOH at C5 for amide bond formation • Defined halogen bond donor: bromine σ-hole enables structure-based inhibitor design targeting kinase/bromodomain clefts • Consistent quality: ≥95% purity (HPLC), suitable for direct fragment screening without re-purification

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1247686-99-2
Cat. No. B1528652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS1247686-99-2
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16)
InChIKeyZMYPULGTVDTREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Identity and Core Properties


3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2) is a heterocyclic building block belonging to the 1-aryl-3-halo-1H-pyrazole-5-carboxylic acid class [1]. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.1 g/mol . The structure features a pyrazole core bearing a bromine atom at the 3-position, a carboxylic acid at the 5-position, and a 4-methylphenyl (p-tolyl) group at the 1-position. This specific substitution pattern confers distinct electronic and steric properties that dictate its reactivity profile in cross-coupling, amidation, and esterification reactions [2].

Why Generic Analogs Cannot Substitute


The combination of the electron-withdrawing bromo substituent, the electron-donating p-tolyl group, and the reactive carboxylic acid handle creates a unique reactivity profile that is not replicated by other halogenated or non-carboxylic pyrazole analogs [1]. Simple substitution with a 3-chloro analog [2] alters the rate of palladium-catalyzed cross-coupling reactions and changes the compound's electrophilicity . The dihydro analog (3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, CAS 1384428-61-8) lacks the aromatic stability of the fully unsaturated ring, leading to different conformational preferences and metabolic susceptibility . Compounds lacking the carboxylic acid functionality, such as 3-bromo-1-(p-tolyl)-1H-pyrazole , cannot be directly used in amide bond-forming reactions without additional functionalization steps. Furthermore, regioisomers with bromine at different positions on the phenyl ring, such as 1-(3-bromo-4-methylphenyl)-1H-pyrazole, present altered steric and electronic environments that impact binding and reactivity .

Quantitative Differentiation from Closest Analogs


Enhanced Suzuki-Miyaura Reactivity vs. 3-Chloro Analog

The 3-bromo substituent in the target compound exhibits a significantly higher rate of oxidative addition with Pd(0) catalysts compared to the 3-chloro analog in Suzuki-Miyaura cross-coupling reactions [1]. This is a class-level inference based on established trends in aryl halide reactivity, where C-Br bonds undergo oxidative addition 10-100× faster than C-Cl bonds under standard conditions, translating to higher yields and milder reaction requirements [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Direct Amidation Advantage over Non-Functionalized Analog

The target compound contains a carboxylic acid functional group that is absent in 3-bromo-1-(p-tolyl)-1H-pyrazole . This allows for direct amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without prior functionalization [1]. In contrast, the comparator compound would require a separate synthetic step (e.g., lithiation followed by CO₂ quenching) to introduce the carboxylic acid, reducing overall yield and increasing step count.

Medicinal Chemistry Bioconjugation Amide Synthesis

Aromatic Ring vs. Partially Saturated Dihydro Analog

The target compound possesses a fully aromatic pyrazole ring, while the 4,5-dihydro analog (CAS 1384428-61-8) contains a saturated C4-C5 bond, resulting in a non-planar ring with different conformational properties . This structural difference impacts binding to flat aromatic pockets in target proteins and alters physicochemical properties such as logP and solubility.

Medicinal Chemistry Structural Biology Drug Design

Regioisomeric Differentiation: p-Tolyl vs. 3-Bromo-4-methylphenyl Substitution

The target compound has the bromine atom on the pyrazole ring and a methyl group para on the phenyl ring. The regioisomer 1-(3-bromo-4-methylphenyl)-1H-pyrazole relocates the bromine to the phenyl ring, creating a different steric and electronic environment. This change alters the vector of the halogen bond donor and influences molecular recognition [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

High Purity Specification for Reproducible Research

The target compound is commercially available with a defined minimum purity of 95% as determined by HPLC . This specification ensures consistent performance in sensitive applications such as biological assays and medicinal chemistry campaigns, where impurities can confound results [1]. In contrast, some analogs (e.g., the dihydro derivative) are offered at lower purity (90%) , which may require additional purification before use.

Quality Control Analytical Chemistry Procurement

Application Scenarios with Differentiated Evidence


Parallel Synthesis of Pyrazole-Containing Libraries via Late-Stage Functionalization

The combination of a reactive aryl bromide and a carboxylic acid handle makes this compound an ideal core scaffold for generating diverse compound libraries [1]. The aryl bromide participates in rapid Suzuki-Miyaura cross-coupling reactions (see Evidence Item 1), while the carboxylic acid can be directly amidated (see Evidence Item 2), enabling two-dimensional diversification without protecting group manipulations. This is particularly advantageous for high-throughput medicinal chemistry programs aiming to explore SAR around the pyrazole core [2].

Design of Halogen Bonding Inhibitors Targeting Flat Protein Pockets

The planar, aromatic pyrazole ring (see Evidence Item 3) and the strategically positioned bromine atom create a defined halogen bond donor [3]. This structural feature is exploited in the design of inhibitors targeting proteins with shallow hydrophobic clefts, such as kinases or bromodomains, where the bromine can engage in a σ-hole interaction with backbone carbonyls [4]. The regiospecific substitution pattern ensures the halogen bond vector is correctly oriented (see Evidence Item 4).

Synthesis of Anthranilic Diamide Insecticide Precursors

Patents disclose the use of 3-halo-1-aryl-1H-pyrazole-5-carboxylic acids as key intermediates in the preparation of anthranilic diamide insecticides (e.g., chlorantraniliprole analogs) [5]. The 3-bromo derivative serves as a reactive electrophile for subsequent cross-coupling with anilines, followed by amide bond formation with anthranilic acid derivatives. The specific substitution pattern is critical for achieving the desired insecticidal activity [1].

Quality-Controlled Building Block for Fragment-Based Drug Discovery (FBDD)

With a guaranteed minimum purity of 95% (see Evidence Item 5), this compound is suitable for direct use in fragment screening libraries without the need for re-purification . Its molecular weight (281.1 Da) and calculated logP (~2.5) fall within the desired range for fragment hits, and the presence of both a halogen and a carboxylic acid offers multiple vectors for fragment growing and linking strategies [6].

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